molecular formula C13H11NO4 B3003913 10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one CAS No. 1255779-49-7

10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one

Cat. No.: B3003913
CAS No.: 1255779-49-7
M. Wt: 245.234
InChI Key: MRUROZNFQGNOFD-UHFFFAOYSA-N
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Description

10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one is a useful research compound. Its molecular formula is C13H11NO4 and its molecular weight is 245.234. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • 10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one and its derivatives have been a focus in synthetic chemistry. Studies like Suginome et al. (1991) highlight the one-step formation of furo[3,2-c]quinolin-4(5H)-ones through a photoaddition process involving methoxy-substituted 4-hydroxyquinolin-2-one with alkenes (Suginome, Seko, Konishi, & Kobayashi, 1991).
  • Additionally, the synthesis of related compounds like benzoxazino- and naphthoxazinoquinoline derivatives with potential antitumor properties has been explored, as demonstrated in research by Nasr et al. (1974) (Nasr, Abbasi, & Nabih, 1974).

Anticancer Activity

  • The structural and activity relationship of methoxy-substituted quinolin-1(2H)-one derivatives in cancer research is significant. Metwally et al. (2013) found that methoxy groups play a crucial role in the anticancer activity of these compounds (Metwally, Khalil, Sallam, Pratsinis, Kletsas, & El Sayed, 2013).
  • Another study by Castro-Castillo et al. (2010) involved the synthesis of lakshminine, a compound closely related to this compound, and its testing against various tumor cell lines, although only marginal antiproliferative activity was observed (Castro-Castillo, Rebolledo-Fuentes, Theoduloz, & Cassels, 2010).

Antimicrobial Applications

  • In the field of antimicrobial research, derivatives of this compound have been investigated for their potential. For example, Agui et al. (1977) synthesized a series of 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, showing significant in vitro activity against gram-negative microorganisms and Staphylococcus aureus (Agui, Mitani, Izawa, Komatsu, & Nakagome, 1977).

Other Applications

  • Beyond anticancer and antimicrobial uses, the synthesis and application of quinoline derivatives, including those related to this compound, extend to various areas in medicinal chemistry. For instance, the synthesis of 5-methoxyquinoline derivatives as new classes of EZH2 inhibitors demonstrates the versatility of these compounds in drug discovery (Xiang, Jie, Zhou, Yang, Wang, Hu, Hu, Yang, & Zhao, 2015).

Properties

IUPAC Name

10-methoxy-2,3-dihydro-[1,4]dioxepino[6,5-c]quinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-16-8-2-3-11-9(6-8)12-10(7-14-11)13(15)18-5-4-17-12/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUROZNFQGNOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=O)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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